3-(3,5-Difluorophenyl)propan-1-amine

概要

説明

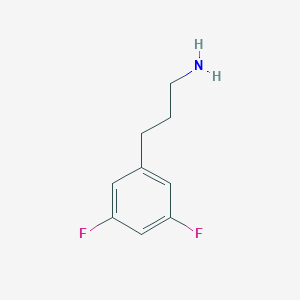

3-(3,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N It is characterized by the presence of a propanamine chain attached to a difluorophenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propan-1-amine typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form 3,5-difluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

3-(3,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Potential Therapeutic Uses

The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its difluorophenyl group enhances binding affinity and selectivity towards specific receptors, making it a promising candidate for drug development.

Receptor Binding Studies

Research indicates that 3-(3,5-difluorophenyl)propan-1-amine acts as a ligand in receptor binding studies. Its interactions with molecular targets such as enzymes and receptors are crucial for understanding its biological activity and therapeutic potential.

Case Study: Antiplasmodial Activity

In studies focused on antiplasmodial agents, compounds structurally related to this compound were synthesized and evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum. These investigations revealed structure–activity relationships that highlight the importance of specific substitutions on the phenyl ring for enhancing biological activity .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a valuable building block in the synthesis of more complex organic compounds. Its unique fluorine substitutions contribute to its reactivity and versatility in various chemical reactions.

Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of this compound. The methods typically involve straightforward steps that ensure high yields and purity, making it suitable for laboratory applications .

Material Science

Nonlinear Optical Materials

Research has explored the potential of this compound derivatives as nonlinear optical materials. For instance, a related fluorinated chalcone was synthesized and characterized for its third-order nonlinear susceptibility, indicating its applicability in photonic devices.

Comparative Analysis with Related Compounds

The following table summarizes some structural comparisons with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(3,4-Difluorophenyl)propan-1-amine | Different fluorine substitution pattern | Varies in receptor binding efficacy |

| (S)-1-(3,5-Dichlorophenyl)propan-1-amine | Chlorine atoms instead of fluorine | Different reactivity profile |

| (S)-1-(2-Fluorophenyl)propan-1-amine | Contains a single fluorine substitution | Less potent CYP inhibition compared to 3,5-difluoro variant |

作用機序

The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluorophenyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.

類似化合物との比較

Similar Compounds

- 3-(3,4-Difluorophenyl)propan-1-amine

- 3-(2,4-Difluorophenyl)propan-1-amine

- 3-(3,5-Dichlorophenyl)propan-1-amine

Uniqueness

3-(3,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs .

生物活性

3-(3,5-Difluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure

The compound can be represented structurally as follows:

This structure comprises a propanamine backbone with a difluorophenyl substituent, which is crucial for its biological interactions.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant interactions with biogenic amine transporters. For instance, studies have shown that related derivatives can inhibit the uptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) . This nonselective inhibition suggests potential applications in treating conditions like depression and anxiety.

2. Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been reported to possess alpha-amylase inhibition activity, which can be beneficial in managing diabetes by regulating carbohydrate metabolism .

| Compound | IC50 (mg/mL) | Comparison with Acarbose |

|---|---|---|

| This compound | 0.134 | More potent than control |

| Acarbose | 0.260 | Reference control |

3. Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Its structural analogs have shown efficacy against various bacterial strains, indicating that this compound may share similar properties . The minimum inhibitory concentration (MIC) values demonstrate promising antibacterial effects.

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The difluoro substitution enhances binding affinity to target proteins involved in neurotransmitter transport.

- Enzyme Interaction : The propanamine group allows for effective interactions with enzyme active sites, leading to inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds where this compound was tested for its effects on neurotransmitter levels in vivo. The results indicated a significant increase in extracellular DA and 5-HT levels following administration, suggesting its potential as an antidepressant or anxiolytic agent .

特性

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUIWLNDDJBKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。